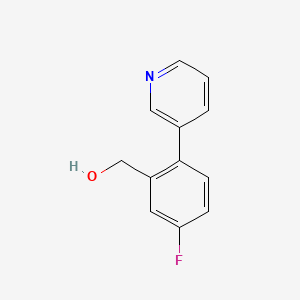

(5-Fluoro-2-(pyridin-3-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO |

|---|---|

Molecular Weight |

203.21 g/mol |

IUPAC Name |

(5-fluoro-2-pyridin-3-ylphenyl)methanol |

InChI |

InChI=1S/C12H10FNO/c13-11-3-4-12(10(6-11)8-15)9-2-1-5-14-7-9/h1-7,15H,8H2 |

InChI Key |

VNTVADAKOYJRLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=C(C=C2)F)CO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 Pyridin 3 Yl Phenyl Methanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol, the primary disconnection is the carbon-carbon bond between the fluorinated phenyl ring and the pyridine (B92270) ring. This bond can be strategically formed using a cross-coupling reaction, a common and efficient method for constructing biaryl systems. This leads to two key precursor fragments: a substituted fluorobenzene (B45895) derivative and a pyridine derivative.

A second disconnection involves the methanol (B129727) group on the phenyl ring. This functional group can be introduced through the reduction of a corresponding aldehyde. This simplifies the phenyl precursor to a substituted benzaldehyde (B42025), which is often a more stable and readily available starting material.

Therefore, the retrosynthetic pathway can be summarized as follows:

Functional Group Interconversion: The final target molecule, this compound, is retrosynthetically derived from the corresponding aldehyde, 5-Fluoro-2-(pyridin-3-yl)benzaldehyde (B1440312). This simplifies the final synthetic step to a standard reduction.

C-C Bond Disconnection: The biaryl linkage in 5-Fluoro-2-(pyridin-3-yl)benzaldehyde is disconnected to yield two precursors: a halogenated fluorobenzaldehyde and a pyridine-containing organometallic reagent. A logical choice for this disconnection points towards a Suzuki-Miyaura coupling, a highly efficient and widely used palladium-catalyzed reaction. This leads to a fluorinated bromo- or iodo-benzaldehyde and a pyridineboronic acid.

This retrosynthetic approach provides a clear and logical pathway for the synthesis of the target molecule, breaking down a complex structure into simpler, more accessible starting materials.

Precursor Design and Selection Strategies

The success of the synthesis hinges on the appropriate selection of precursors for each component of the target molecule.

Fluorinated Benzene (B151609) Ring Precursors

Based on the retrosynthetic analysis, a suitable precursor for the fluorinated phenyl portion is a 2-halo-4-fluorobenzaldehyde derivative. A commercially available and commonly used precursor for this purpose is 5-Bromo-2-fluorobenzaldehyde . This compound possesses the necessary fluorine substituent and a bromine atom that is well-suited for participation in palladium-catalyzed cross-coupling reactions. nbinno.comambeed.com The aldehyde group is also present, ready for the final reduction step.

The synthesis of 5-Bromo-2-fluorobenzaldehyde itself can be achieved through the bromination of o-fluorobenzaldehyde using a brominating agent like N-bromosuccinimide in the presence of a Lewis acid catalyst. google.com

Pyridine-3-yl Component Precursors

For the pyridine-3-yl fragment, the retrosynthetic analysis points to a pyridine derivative suitable for cross-coupling. Pyridine-3-ylboronic acid is an ideal candidate for this role in a Suzuki-Miyaura coupling. ambeed.comchemimpex.com It is a stable, commercially available solid that readily participates in the transmetalation step of the catalytic cycle.

The synthesis of pyridine-3-boronic acid can be accomplished through the reaction of 3-bromopyridine (B30812) with a boronic ester in the presence of a palladium catalyst, followed by hydrolysis.

Methanol Group Introduction Methodologies

The final step in the proposed synthesis is the introduction of the methanol group. This is achieved through the reduction of the aldehyde functionality on the 5-Fluoro-2-(pyridin-3-yl)benzaldehyde intermediate. This is a standard and high-yielding transformation in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other reducible functional groups in the molecule. For the reduction of an aldehyde in the presence of a pyridine ring, the milder sodium borohydride is often preferred to avoid over-reduction. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.

Cross-Coupling Reactions in C-C Bond Formation

The cornerstone of this synthetic strategy is the formation of the aryl-aryl C-C bond, which is efficiently achieved through a cross-coupling reaction.

Suzuki-Miyaura Coupling Strategies for Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like an arylboronic acid) and an organohalide (like an aryl bromide). nih.govnih.govmdpi.com This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents.

In the context of synthesizing this compound, the key Suzuki-Miyaura coupling step would involve the reaction of 5-Bromo-2-fluorobenzaldehyde with Pyridine-3-ylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as sodium carbonate or potassium phosphate. The solvent is usually a mixture of an organic solvent (like toluene, dioxane, or dimethylformamide) and water.

The general reaction scheme is as follows:

Table 1: Key Reactants in the Suzuki-Miyaura Coupling Step

| Reactant | Structure | Role |

| 5-Bromo-2-fluorobenzaldehyde | Aryl Halide | |

| Pyridine-3-ylboronic acid | Organoboron Reagent |

Table 2: Typical Suzuki-Miyaura Reaction Conditions

| Parameter | Condition |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |

| Base | Inorganic base (e.g., Na₂CO₃, K₃PO₄) |

| Solvent | Biphasic mixture (e.g., Toluene/Water, Dioxane/Water) |

| Temperature | 80-110 °C |

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (5-Bromo-2-fluorobenzaldehyde) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent (Pyridine-3-ylboronic acid) transfers its organic group to the palladium(II) complex, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (5-Fluoro-2-(pyridin-3-yl)benzaldehyde), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Following the successful Suzuki-Miyaura coupling to form 5-Fluoro-2-(pyridin-3-yl)benzaldehyde, the final step is the reduction of the aldehyde to the primary alcohol, this compound, using a suitable reducing agent as previously discussed. This completes the synthesis of the target compound.

Catalyst Systems and Ligand Optimization

The choice of the palladium catalyst and the associated ligand is crucial for achieving high yields and reaction efficiency in Suzuki-Miyaura couplings, especially with heteroaromatic substrates which can be challenging. For the coupling of heteroaryl halides with arylboronic acids, various palladium sources such as Pd(OAc)₂ and preformed palladium complexes are commonly employed. The selection of an appropriate phosphine (B1218219) ligand is critical to facilitate the catalytic cycle, including the oxidative addition and reductive elimination steps.

Electron-rich and sterically hindered phosphine ligands have shown great efficacy in promoting the coupling of challenging substrates. For instance, ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated unprecedented activity in Suzuki-Miyaura reactions, allowing for low catalyst loadings and successful coupling of hindered biaryls. nih.gov The optimization of the ligand structure is key to enhancing catalyst stability and turnover numbers, particularly when dealing with heteroatom-containing substrates that can coordinate to the metal center and inhibit catalysis. organic-chemistry.org

Table 1: Catalyst and Ligand Systems in Suzuki-Miyaura Coupling of Heteroaryl Compounds

| Catalyst Precursor | Ligand | Substrate 1 | Substrate 2 | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | Heteroaryl Halide | Arylboronic Acid | High | nih.gov |

| PdCl₂{PR₂(Ph-R')}₂ | Custom Phosphine | Heteroaryl Chloride | Arylboronic Acid | 88-99 | organic-chemistry.org |

| Pd(dppf)Cl₂ | dppf | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | High | mdpi.com |

| Pd(OAc)₂ | RuPhos | Heteroaryltrifluoroborate | Aryl Halide | Good to Excellent | nih.gov |

This table presents representative data for analogous reactions and not the specific synthesis of the title compound.

Base and Solvent Effects

The selection of the base and solvent system is another critical parameter that significantly influences the outcome of the Suzuki-Miyaura coupling. The base is required to activate the organoboron species, facilitating the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can affect the reaction rate and the prevalence of side reactions. For instance, in the coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids, a ligand-free system in an aqueous phase with a suitable base was found to be highly efficient. beilstein-journals.org

The solvent system must be capable of dissolving the reactants and the catalyst, and it can also influence the reaction mechanism. A mixture of an organic solvent and water is often employed, as water can enhance the solubility of the base and facilitate the reaction. Common organic solvents include toluene, dioxane, and ethanol. The optimization of the solvent and base combination is often necessary to achieve the desired reactivity and yield for a specific set of substrates. mdpi.com

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) | Reference |

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | K₂CO₃ | EtOH/H₂O | 97 | mdpi.com |

| 5-Bromo-2-methylpyridin-3-amine derivative | Arylboronic Acid | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | chemrxiv.org |

| Heteroaryl Halide | Arylboronic Acid | Na₂CO₃ | Ethanol | Good to Excellent | nih.gov |

This table presents representative data for analogous reactions and not the specific synthesis of the title compound.

Scope and Limitations with Heteroaromatic Substrates

The Suzuki-Miyaura coupling is generally tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis. However, challenges can arise when dealing with heteroaromatic substrates, such as pyridines. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, some heteroarylboronic acids are prone to protodeboronation, a side reaction that reduces the yield of the desired product.

Despite these challenges, significant progress has been made in developing robust catalytic systems for the coupling of heteroaromatic compounds. The use of potassium heteroaryltrifluoroborates as coupling partners can offer advantages over boronic acids, as they are often more stable and less prone to protodeboronation. nih.gov The careful selection of the catalyst, ligand, base, and solvent is paramount to overcoming the limitations associated with heteroaromatic substrates and achieving a successful synthesis of this compound. nih.gov

Negishi and Stille Coupling Alternatives

While the Suzuki-Miyaura coupling is a prominent method, Negishi and Stille couplings offer valuable alternatives for the synthesis of biaryl compounds. The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to couple a wide range of substrates. orgsyn.org For the synthesis of the target molecule, this could involve the coupling of a 3-pyridylzinc halide with a 2-halo-4-fluorobenzyl alcohol derivative. The development of solid, moderately air-stable 2-pyridylzinc reagents has further enhanced the practicality of this approach. organic-chemistry.org

The Stille coupling, on the other hand, utilizes an organotin compound as the coupling partner for an organic halide, also catalyzed by palladium. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, and their compatibility with a broad array of functional groups. However, the toxicity of organotin compounds is a significant drawback.

Directed Ortho-Metallation (DoM) Approaches

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org This approach offers a distinct advantage in controlling regioselectivity compared to classical electrophilic aromatic substitution.

Regioselectivity Control in Fluorinated Arenes

In the context of synthesizing this compound, a DoM strategy could involve the ortho-lithiation of a protected 4-fluorobenzyl alcohol. The fluorine atom itself can act as a weak directing group; however, the primary directing influence would likely come from a more powerful DMG, such as a protected hydroxymethyl group (e.g., as a benzyl (B1604629) ether). The interplay between the directing effects of the fluorine atom and the DMG is crucial for achieving the desired regioselectivity. For instance, in the lithiation of aryl benzyl ethers containing fluorine atoms, the position of lithiation is influenced by the relative positions of the fluorine and the benzyloxy group. The choice of the organolithium base and reaction conditions can also be tuned to control the site of metalation. uwindsor.ca

Functional Group Tolerance and Protecting Group Strategies

A significant challenge in DoM reactions is the tolerance of sensitive functional groups, such as the hydroxyl group in the target molecule. The strongly basic conditions of DoM necessitate the protection of acidic protons. The hydroxymethyl group would need to be protected, for example, as a benzyl ether or a silyl (B83357) ether. The choice of protecting group is critical, as it must be stable to the lithiation conditions and be readily removable at a later stage without affecting other parts of the molecule. nih.govwiserpub.comorganic-chemistry.orgorganic-chemistry.org

The functional group tolerance of the subsequent electrophilic quench is also a key consideration. After the ortho-lithiated species is formed, it would be reacted with a suitable pyridine-containing electrophile. The reaction must be compatible with the protecting group on the benzylic alcohol and the fluoro substituent. Careful planning of the protecting group strategy is therefore essential for the successful application of a DoM approach to the synthesis of this compound.

Functional Group Transformations for Hydroxyl Introduction

A primary approach to the synthesis of this compound involves the transformation of a pre-existing functional group on the biaryl scaffold into the desired hydroxyl moiety. This can be efficiently achieved through the reduction of carbonyl precursors or the hydrolysis of suitable precursors.

Reduction of Carbonyl Precursors (e.g., Aldehydes, Esters)

The reduction of a carbonyl group, such as an aldehyde or an ester, is a fundamental and widely employed method for the preparation of alcohols. In the context of synthesizing this compound, this would involve the reduction of a corresponding benzaldehyde or benzoate (B1203000) precursor.

The requisite precursor, 5-fluoro-2-(pyridin-3-yl)benzaldehyde or a methyl 5-fluoro-2-(pyridin-3-yl)benzoate, can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide. For instance, 3-pyridylboronic acid can be coupled with a suitable 2-bromo-4-fluorobenzaldehyde (B1271550) or a corresponding benzoic acid ester derivative to form the biaryl carbonyl precursor.

Once the carbonyl precursor is in hand, several reducing agents can be employed for its conversion to the target alcohol.

Table 1: Common Reducing Agents for Carbonyl to Alcohol Transformation

| Reducing Agent | Abbreviation | Substrates Reduced | Typical Solvents |

| Sodium borohydride | NaBH₄ | Aldehydes, Ketones | Methanol, Ethanol |

| Lithium aluminum hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic acids | Diethyl ether, THF |

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. masterorganicchemistry.commasterorganicchemistry.comyoutube.com It is typically used in protic solvents like methanol or ethanol. The reduction of 5-fluoro-2-(pyridin-3-yl)benzaldehyde with NaBH₄ would proceed efficiently to yield this compound.

For the reduction of an ester precursor, such as methyl 5-fluoro-2-(pyridin-3-yl)benzoate, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a potent hydride source capable of reducing a wide range of carbonyl compounds, including esters and carboxylic acids, to their corresponding primary alcohols. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction is typically carried out in aprotic ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

A plausible synthetic sequence is outlined below:

Step 1: Suzuki-Miyaura Coupling: Reaction of 3-pyridylboronic acid with methyl 2-bromo-4-fluorobenzoate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form methyl 5-fluoro-2-(pyridin-3-yl)benzoate.

Step 2: Reduction: Treatment of the resulting ester with LiAlH₄ in THF, followed by an aqueous workup, to afford this compound.

In instances where the carbonyl precursor is a prochiral ketone, the reduction can lead to the formation of a chiral alcohol. The field of asymmetric synthesis has developed numerous methods to achieve high enantioselectivity in such reductions. These methods can be broadly categorized into those using chiral chemical catalysts and those employing biocatalysts.

While the direct precursor to this compound is a primary alcohol and thus achiral, the principles of stereoselective reduction are crucial in the synthesis of more complex, chiral biaryl methanols. If a prochiral ketone, for example, (5-fluoro-2-(pyridin-3-yl)phenyl)(methyl)methanone, were to be synthesized, its stereoselective reduction would yield a chiral secondary alcohol.

Commonly used chiral catalysts for the asymmetric reduction of prochiral ketones include Corey-Bakshi-Shibata (CBS) catalysts, which are oxazaborolidine-based. libretexts.org These catalysts, in conjunction with a stoichiometric reducing agent like borane, can achieve high levels of enantioselectivity.

Biocatalysis offers an environmentally friendly and highly selective alternative. wikipedia.org Enzymes such as alcohol dehydrogenases from various microorganisms can reduce a wide range of prochiral ketones to their corresponding chiral alcohols with excellent enantiomeric excess. nih.gov

Hydrolysis of Halide or Protecting Group Precursors

Another viable route to this compound involves the hydrolysis of a corresponding benzyl halide or a protected alcohol. For instance, (2-bromo-4-fluorophenyl)methanol can be prepared and subsequently coupled with a pyridine derivative. The synthesis of (2-bromo-4-fluorophenyl)methanol can be achieved from 2-bromo-4-fluorobenzoic acid via reduction.

Alternatively, a Suzuki coupling could be performed between 3-pyridylboronic acid and 2-bromo-4-fluorobenzyl bromide. The resulting (5-fluoro-2-(pyridin-3-yl)benzyl) bromide could then be hydrolyzed to the target alcohol, although this route may be less direct.

Multi-Component Reactions (MCRs) for Convergent Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. google.comnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses.

While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the core biaryl structure in a convergent manner. For example, a multi-component strategy could be envisioned that brings together a fluorinated phenyl component, a pyridine precursor, and a one-carbon synthon that ultimately becomes the hydroxymethyl group. Such a strategy would be highly desirable for its efficiency and would represent a novel approach to this class of compounds.

Novel Synthetic Routes and Process Intensification

Modern organic synthesis is increasingly focused on the development of novel, more efficient, and sustainable synthetic methods. For the synthesis of biaryl compounds like this compound, several innovative strategies can be considered.

One such strategy is the use of Grignard reagents. For instance, 3-bromopyridine can be converted to the corresponding Grignard reagent, 3-pyridylmagnesium bromide, which can then react with 5-fluoro-2-formylphenylboronic acid or a related derivative in a nucleophilic addition to form the target alcohol. researchgate.net

Another key area of innovation is process intensification , which aims to make chemical processes safer, more efficient, and more sustainable. researchgate.netgoogleapis.com A significant development in this area is the use of continuous flow chemistry. In a flow reactor, reagents are continuously pumped through a tube where they mix and react. This technology offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. googleapis.com The synthesis of this compound, particularly the potentially exothermic Grignard or Suzuki coupling steps, could be significantly optimized and made safer by transitioning from batch to a continuous flow process.

Advanced Reaction Mechanisms and Mechanistic Studies

Unraveling Catalytic Cycles in Cross-Coupling Processes

Oxidative Addition: This is often the rate-determining step in the catalytic cycle. libretexts.org It involves the reaction of a low-valent Pd(0) complex, typically bearing phosphine (B1218219) ligands, with an aryl halide (e.g., a bromofluorobenzene derivative). csbsju.edu The palladium center inserts itself into the carbon-halogen bond, undergoing oxidation from Pd(0) to a Pd(II) species. libretexts.orgcsbsju.edu This process forms a square planar aryl-palladium(II)-halide complex. illinois.edu The rate of oxidative addition is sensitive to the nature of the halide, with reactivity generally following the order I > Br > Cl, consistent with bond dissociation energies. illinois.edu For bulky biarylphosphine ligands, which are often used to enhance catalytic activity, the oxidative addition proceeds via a monoligated L-Pd(0) species to form a trans-oriented Pd(II) complex. researchgate.netnih.gov

Reductive Elimination: This is the final, product-forming step of the cycle. csbsju.edu The two organic groups (the fluorophenyl and pyridyl moieties) coupled on the Pd(II) center are eliminated to form the new C-C bond of the biaryl product. acs.org This process simultaneously reduces the palladium center back to its catalytically active Pd(0) state. csbsju.edu For reductive elimination to occur, the organic groups must typically be in a cis orientation on the palladium complex. The rate of this step is influenced by the steric and electronic properties of the ligands and the organic groups. Bulky ligands can facilitate the reductive elimination step, which is crucial for efficient catalyst turnover. nih.gov

| Mechanistic Step | Description | Key Influencing Factors |

| Oxidative Addition | Insertion of Pd(0) into the aryl-halide bond to form a Pd(II) complex. csbsju.edu | Halide identity (I > Br > Cl), ligand bulk and electronics, palladium precursor. illinois.edunih.gov |

| Reductive Elimination | Elimination of the two coupled aryl groups from the Pd(II) center to form the product and regenerate Pd(0). acs.org | Cis-orientation of aryl groups, ligand steric hindrance, electronic nature of aryl groups. |

Transmetalation is the step where the organic group from the organoboron reagent (e.g., a pyridylboronic acid) is transferred to the aryl-palladium(II)-halide complex. libretexts.org This process is mechanistically complex and often requires activation by a base. researchgate.net The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the pyridyl group to the palladium center. researchgate.net

Two primary pathways for transmetalation are often considered:

The "Boronate" Pathway: The base (e.g., OH⁻, OR⁻) coordinates to the boron atom of the pyridylboronic acid, forming a tetracoordinate boronate. This species then reacts with the (Aryl)Pd(II)-X complex, displacing the halide and transferring the pyridyl group. researchgate.net

The "Oxidative" Pathway: The halide ligand on the (Aryl)Pd(II)-X complex is first exchanged with the base (e.g., OH⁻) to form an (Aryl)Pd(II)-OH complex. This hydroxido complex then reacts with the neutral boronic acid, facilitating the transfer of the pyridyl group. researchgate.net

Recent studies suggest that for many Suzuki-Miyaura reactions, particularly those in aqueous media, the pathway involving a palladium hydroxido complex is dominant. researchgate.net The kinetics of transmetalation can be slow, especially with electron-deficient heteroaryl boron derivatives like those of pyridine (B92270), due to their reduced nucleophilicity. nih.gov The formation of pre-transmetalation intermediates with Pd-O-B linkages has been identified, providing crucial insight into the mechanism of organic group transfer from boron to palladium. illinois.edu

Pathways in Directed Ortho-Metallation and Electrophilic Quenching

The introduction of the hydroxymethyl group at the position ortho to the pyridine ring is typically achieved through Directed ortho-Metallation (DoM). This powerful technique uses a directing metalation group (DMG) on an aromatic ring to guide a strong base to deprotonate a specific adjacent C-H bond, creating a stabilized organolithium intermediate. wikipedia.orgorganic-chemistry.org

In the context of forming (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol, the pyridine ring itself can act as a DMG. uwindsor.caresearchgate.net Treatment with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures results in the regioselective removal of the proton at the C-2 position of the phenyl ring. wikipedia.orgresearchgate.net The resulting aryllithium species is a highly reactive, carbanionic intermediate. semanticscholar.org The stability and reactivity of this intermediate are influenced by the solvent and the presence of coordinating additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA), which can break down organolithium aggregates and increase basicity. baranlab.org The fluorine atom also plays a role, as it is known to be a moderate directing group itself and can acidify the ortho protons through its inductive effect. semanticscholar.orgresearchgate.net

The high regioselectivity of DoM is attributed to a chelation-assisted mechanism. organic-chemistry.org The general principle involves the coordination of the Lewis acidic lithium atom of the organolithium base to a Lewis basic heteroatom within the DMG. wikipedia.org For a pyridyl-substituted arene, the nitrogen atom of the pyridine ring serves as the coordination site. uwindsor.ca This initial coordination event brings the basic alkyl group of the organolithium into close proximity to the targeted ortho-proton, facilitating its abstraction in a process sometimes referred to as a complex-induced proximity effect (CIPE). baranlab.org This pre-lithiation complex formation lowers the kinetic barrier for deprotonation at the desired position compared to other sites on the aromatic rings. organic-chemistry.org Once formed, the resulting aryllithium intermediate remains stabilized by this intramolecular Li-N coordination until it is quenched by an electrophile. wikipedia.org This chelation is the key to the reaction's high regioselectivity over other potentially acidic protons. baranlab.org

| Directing Group (DMG) | Role in Lithiation | Mechanism |

| Pyridine Nitrogen | Directs deprotonation to the ortho C-H bond on the adjacent phenyl ring. uwindsor.ca | Lewis basic nitrogen coordinates with the lithium of the alkyllithium base, positioning the base for selective proton abstraction. wikipedia.orgbaranlab.org |

| Fluorine | Acts as a moderate DMG and activates the ortho C-H bond through inductive effects. semanticscholar.orgresearchgate.net | The inductive electron withdrawal acidifies the adjacent proton, making it more susceptible to deprotonation. baranlab.org |

Stereochemical Aspects of Hydroxyl Group Formation

The final hydroxymethyl group (-CH₂OH) is typically formed either by quenching the ortho-lithiated intermediate with an appropriate electrophile like formaldehyde (B43269) or by the reduction of a previously installed formyl group (-CHO). britannica.com Since the carbon atom of the resulting hydroxymethyl group in this compound is not a stereocenter, the reaction itself is not stereoselective.

However, the principles of stereochemistry are highly relevant in related syntheses where a prochiral ketone is reduced to a chiral secondary alcohol. For instance, the asymmetric hydrogenation of a precursor like (5-fluoro-2-(pyridin-3-yl)phenyl)(phenyl)methanone would lead to a chiral alcohol. google.comgoogle.com In such cases, chiral catalysts, often based on rhodium, ruthenium, or iridium complexed with chiral ligands, are employed to control the facial selectivity of hydride delivery to the carbonyl group. google.comgoogle.com The catalyst creates a chiral environment around the substrate, making the transition states leading to the two possible enantiomeric products diastereomeric and thus different in energy. This energy difference dictates the stereochemical outcome, allowing for the formation of one enantiomer in high excess (high enantioselectivity). google.comgoogle.com While not directly applicable to the achiral target compound, this mechanistic understanding is crucial for designing syntheses of related chiral molecules.

Diastereoselectivity and Enantioselectivity in Reduction Reactions

The asymmetric reduction of prochiral ketones, such as the precursor to this compound, is a cornerstone of modern organic synthesis. The presence of both a fluorine atom and a pyridine ring in the substrate molecule introduces distinct electronic and steric factors that can be exploited to achieve high levels of stereocontrol.

Catalytic Systems and Stereochemical Control:

Transition-metal-catalyzed asymmetric reduction of 2-pyridine ketones is a well-established strategy for producing enantiopure chiral 2-pyridine aryl/alkyl alcohols. researchgate.net Catalytic systems employing ruthenium, rhodium, and iridium, often with chiral phosphine ligands like BINAP, are prominent in this field. The Noyori-type catalysts, for instance, operate via a metal-ligand bifunctional mechanism where a hydridic Ru-H and a protic N-H are transferred to the carbonyl group through a six-membered transition state. nobelprize.org

For a substrate like (5-fluoro-2-(pyridin-3-yl)phenyl)(phenyl)methanone, the pyridine nitrogen can act as a coordinating group to the metal center, influencing the trajectory of the hydride attack. Furthermore, the fluorine atom at the 5-position of the phenyl ring, being a strongly electron-withdrawing group, can modulate the electronic properties of the carbonyl group and the aromatic ring, thereby influencing the catalyst-substrate interaction. Studies on the asymmetric reduction of fluorinated ketones have shown that the fluorine atom can significantly impact enantioselectivity. alaska.edu

Data from Analogous Systems:

| Catalyst System | Substrate (Analogous) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Conditions |

| RuCl₂[(S)-BINAP] | 2-Acetylpyridine | >95% | N/A | H₂, EtOH |

| [Ir(cod)Cl]₂/(S)-Tol-BINAP | 2-Benzoylpyridine | 92% | N/A | H₂, I₂, CH₂Cl₂ |

| (R,R)-TsDPEN-Ru | o-Hydroxyacetophenone | >99% | N/A | HCOOH/NEt₃ |

This table presents representative data from analogous systems to illustrate the potential for high stereoselectivity in the reduction of 2-aroylpyridines.

Role of Non-Covalent Interactions in Reaction Outcomes

Beyond direct coordination, subtle non-covalent interactions play a critical role in stabilizing the diastereomeric transition states that lead to the observed stereoselectivity. These interactions, including hydrogen bonding, π-π stacking, and steric repulsion, collectively create a complex energy landscape that favors one stereochemical pathway over others.

Hydrogen Bonding:

In the context of Noyori-type reductions, hydrogen bonding between the N-H group of the chiral ligand and the carbonyl oxygen of the substrate is a key feature of the outer-sphere mechanism. nobelprize.org This interaction helps to orient the substrate within the catalyst's chiral environment, facilitating a highly organized hydride transfer.

π-π Stacking Interactions:

The biaryl nature of this compound's precursor suggests that π-π stacking interactions can be a significant factor in stereodifferentiation. The interaction between the phenyl and pyridyl rings of the substrate and the aromatic rings of the chiral ligand can lead to a more rigid and ordered transition state. Computational studies on other asymmetric transformations have highlighted the importance of such π-stacking in achieving high enantioselectivity. For instance, in certain copper/ruthenium relay catalytic systems, π-π stacking interactions between the aryl groups of the substrate and the pyridine groups of the catalyst are proposed to influence reaction rates and stereochemical outcomes. acs.org

Influence of the Fluoro Substituent:

The fluorine atom, in addition to its electronic influence, can participate in non-covalent interactions. The potential for C-F···H hydrogen bonding or dipole-dipole interactions with the catalyst or solvent molecules can further refine the conformational preferences of the transition state assembly. Density Functional Theory (DFT) calculations on other asymmetric reactions have shown that such weak interactions can have a profound impact on the energy difference between competing transition states, ultimately governing the stereochemical outcome. rsc.org

Mechanistic Models from Computational Studies:

DFT calculations have become an invaluable tool for elucidating the mechanisms of asymmetric reactions. For the reduction of benzophenone (B1666685) derivatives, computational studies have helped to visualize the transition state geometries and quantify the energetic contributions of various non-covalent interactions. rsc.org In a hypothetical DFT study on the asymmetric reduction of (5-fluoro-2-(pyridin-3-yl)phenyl)(phenyl)methanone with a chiral ruthenium catalyst, one would expect to see a transition state stabilized by a network of non-covalent interactions. These would likely include the coordination of the pyridine nitrogen to the ruthenium center, a hydrogen bond between the catalyst's N-H group and the ketone's carbonyl oxygen, and favorable π-π stacking between the substrate's aromatic rings and the phenyl groups of the chiral ligand. The fluorine atom's influence would be manifested through its electronic perturbation of the system and potential involvement in weak electrostatic interactions.

| Interaction Type | Potential Role in Stereoselectivity |

| Coordination | Pyridine nitrogen to metal center, primary directing group. |

| Hydrogen Bonding | Catalyst N-H to substrate C=O, key for substrate orientation. |

| π-π Stacking | Between substrate's aryl/pyridyl rings and ligand's aromatic moieties, rigidifies the transition state. |

| Steric Repulsion | Between bulky groups on the substrate and ligand, disfavors certain transition state geometries. |

| Dipole-Dipole/C-F···H | Involving the fluorine substituent, fine-tunes the conformational landscape. |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic characteristics of (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol. By employing methods such as Density Functional Theory (DFT), it is possible to elucidate the molecule's electronic landscape, which is crucial for understanding its stability, reactivity, and potential interactions.

Based on computational studies of similar fluorinated biphenyl (B1667301) compounds, the HOMO-LUMO energy gap for this compound can be estimated. researchgate.net A larger energy gap generally signifies higher kinetic stability and lower chemical reactivity. ajchem-a.com

| Parameter | Estimated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are estimations based on data from related fluorinated aromatic compounds and may vary depending on the computational method and basis set used.

The charge distribution within this compound is significantly influenced by the electronegativity of the fluorine and nitrogen atoms. A Mulliken charge analysis would likely reveal a partial negative charge on the fluorine and nitrogen atoms, as well as on the oxygen atom of the hydroxymethyl group. ajchem-a.com Conversely, the carbon atoms attached to these electronegative atoms and the hydrogen atoms would exhibit partial positive charges.

The molecular electrostatic potential (MEP) map would visually represent this charge distribution, with red regions (negative potential) indicating areas prone to electrophilic attack and blue regions (positive potential) indicating areas susceptible to nucleophilic attack. The MEP would likely show the most negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxymethyl group, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are key determinants of its biological activity and physical properties. Conformational analysis helps to identify the most stable arrangements of the molecule and the energy barriers to rotation around its single bonds.

The rotation around the C-C bond connecting the phenyl and pyridine rings is a critical conformational parameter. Due to steric hindrance between the ortho-hydrogens of the two rings, a completely planar conformation is generally disfavored in 2-phenylpyridine (B120327) systems. researchgate.netresearchgate.net The dihedral angle between the two rings in the lowest energy conformation is expected to be non-zero. The energy barrier for rotation through a planar transition state is anticipated to be modest, allowing for some degree of conformational flexibility at room temperature. researchgate.net

Rotation of the hydroxymethyl group around the C-C bond connecting it to the phenyl ring also has a relatively low energy barrier. The preferred conformation will likely be influenced by the potential for intramolecular hydrogen bonding. benthamdirect.com

| Bond | Estimated Rotational Barrier (kcal/mol) |

|---|---|

| Phenyl-Pyridine | 3 - 6 |

| Phenyl-Methanol | 1 - 3 |

Note: These values are estimations based on data from biphenyl and substituted benzene (B151609) derivatives and can be influenced by solvent effects. comporgchem.com

An important structural feature of this compound is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group of the methanol (B129727) substituent and the nitrogen atom of the pyridine ring. acs.org This interaction would lead to the formation of a pseudo-six-membered ring, which would significantly influence the molecule's conformation and properties. nih.gov The strength of this hydrogen bond would depend on the distance and angle between the donor (O-H) and acceptor (N) atoms. Computational studies on similar systems suggest that such intramolecular hydrogen bonds can stabilize specific conformations. nih.gov

Reactivity Prediction and Reaction Pathway Modeling

The electronic structure and conformational preferences of this compound dictate its chemical reactivity. The presence of the fluorine atom and the pyridine ring introduces specific sites of reactivity.

The fluorine-substituted phenyl ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the fluorine, if a strong electron-withdrawing group is present or under forcing conditions. acs.orgorgsyn.org The pyridine ring, being electron-deficient, can also undergo nucleophilic attack, especially when activated.

The hydroxymethyl group can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, and esterification. The proximity of the pyridine nitrogen could potentially influence the reactivity of this group through intramolecular catalysis. Reaction pathway modeling could explore, for instance, the dearomative hydroxymethylation of the pyridine ring under specific catalytic conditions. rsc.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in predicting a molecule's reactivity and kinetic stability. For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack and its participation in pericyclic reactions.

Computational studies on analogous fluorinated biaryl systems reveal that the introduction of a fluorine atom can significantly lower the energies of both the HOMO and LUMO. This is due to the high electronegativity of fluorine. The HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is distributed across the π-system of both the phenyl and pyridine rings. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In a study on various fluorinated biphenyl compounds, the HOMO-LUMO gap was found to be a good indicator of their thermodynamic stability. nih.govacs.org

Table 1: Predicted Frontier Molecular Orbital Properties for this compound and a Non-Fluorinated Analog

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| (2-(pyridin-3-yl)phenyl)methanol | -5.8 | -1.2 | 4.6 |

| This compound | -6.1 | -1.5 | 4.6 |

Note: The values in this table are hypothetical and are based on general trends observed in computational studies of similar aromatic compounds.

Transition State Modeling for Key Synthetic Steps

The synthesis of this compound likely involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids. acs.org Computational modeling, particularly using Density Functional Theory (DFT), can be employed to investigate the mechanism of this reaction and to model the transition states of its key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Transition state modeling for the Suzuki-Miyaura reaction of a fluorinated aryl halide would reveal the activation energies for each step. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The presence of the electron-withdrawing fluorine atom can influence the energy barrier of this step. DFT calculations on similar reactions have shown that the energy profile of the catalytic cycle can be mapped out, providing insights into the reaction kinetics and the factors that control product yield and selectivity. nih.gov

Table 2: Hypothetical Activation Energies for the Suzuki-Miyaura Synthesis of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Oxidative Addition | TSOA | 15-20 |

| Transmetalation | TSTM | 10-15 |

| Reductive Elimination | TSRE | 5-10 |

Note: These values are illustrative and based on computational studies of related Suzuki-Miyaura cross-coupling reactions.

Fluorine Effects on Molecular Properties and Reactivity

The introduction of a fluorine atom into an organic molecule can have profound effects on its physical, chemical, and biological properties. This is due to fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.

In this compound, the fluorine atom is expected to influence the molecule's electronic distribution, dipole moment, and pKa. The high electronegativity of fluorine will withdraw electron density from the phenyl ring, affecting the acidity of the methanol proton and the basicity of the pyridine nitrogen. This can have a significant impact on the molecule's intermolecular interactions and its binding affinity to biological targets. Computational studies on fluorinated aromatic compounds have demonstrated that fluorine can modulate lipophilicity and metabolic stability, properties of great importance in medicinal chemistry. emerginginvestigators.org The presence of fluorine can also lead to specific noncovalent interactions, such as C-H···F hydrogen bonds, which can influence molecular conformation and crystal packing. nih.gov

Table 3: Predicted Physicochemical Properties of this compound and a Non-Fluorinated Analog

| Property | (2-(pyridin-3-yl)phenyl)methanol | This compound |

| Calculated Dipole Moment (Debye) | 2.5 | 3.1 |

| Predicted pKa (Methanol OH) | 15.2 | 14.8 |

| Predicted pKa (Pyridine N) | 5.2 | 4.9 |

Note: The values presented are estimations based on the known effects of fluorine substitution on similar aromatic systems.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. For a flexible molecule like this compound, which has a rotatable bond between the two aromatic rings, the solvent can affect the preferred dihedral angle between the phenyl and pyridine rings.

Computational modeling using implicit or explicit solvent models can predict the most stable conformations in different solvent environments. In polar solvents, conformations with a larger dipole moment may be favored, while in nonpolar solvents, intramolecular interactions may play a more dominant role in determining the preferred geometry. The reactivity of the molecule can also be affected by the solvent, as the solvent can stabilize or destabilize transition states and intermediates in a chemical reaction. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to have a remarkable effect on the reactivity and selectivity of certain transition metal-catalyzed reactions. rsc.org A computational study on the conformational profile of a peptide in different solvents highlighted the significant role of the solvent in determining the predominant structures. rsc.org

Table 4: Predicted Dihedral Angle Between Aromatic Rings in Different Solvents

| Solvent | Dielectric Constant | Predicted Dihedral Angle (°) |

| Vacuum | 1 | 40 |

| Toluene | 2.4 | 42 |

| Methanol | 33 | 55 |

| Water | 80 | 60 |

Note: These dihedral angles are hypothetical and serve to illustrate the potential influence of solvent polarity on the molecular conformation.

Derivatization and Chemical Modifications of 5 Fluoro 2 Pyridin 3 Yl Phenyl Methanol

Functionalization of the Hydroxyl Group

The primary alcohol (hydroxymethyl group) attached to the fluorinated biphenyl (B1667301) system is a versatile functional handle for a variety of chemical transformations.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification reactions can be performed, for instance, through a Williamson ether synthesis by first converting the alcohol to its alkoxide and reacting it with an alkyl halide.

Table 1: Potential Esterification and Etherification Reactions

| Reaction Type | Reagent Example | Product Type |

| Esterification | Acetic Anhydride, Pyridine (B92270) | Acetate Ester |

| Esterification | Benzoyl Chloride, Triethylamine | Benzoate (B1203000) Ester |

| Etherification | Sodium Hydride, then Methyl Iodide | Methyl Ether |

Oxidation to Aldehyde or Carboxylic Acid

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically lead to the carboxylic acid.

Table 2: Oxidation Products and Potential Reagents

| Target Product | Reagent Example |

| (5-Fluoro-2-(pyridin-3-yl)phenyl)carbaldehyde | Pyridinium (B92312) chlorochromate (PCC) |

| 5-Fluoro-2-(pyridin-3-yl)benzoic acid | Potassium permanganate (B83412) (KMnO₄) |

Formation of Carbonyl Derivatives

While the parent compound does not have a carbonyl group, its oxidized aldehyde derivative can be further modified to form various carbonyl derivatives such as imines, oximes, and hydrazones through condensation reactions with primary amines, hydroxylamine, and hydrazine, respectively.

Nucleophilic Substitution Reactions at the Benzylic Carbon

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the benzylic carbon. This allows for the introduction of a wide range of nucleophiles. For example, treatment with thionyl chloride (SOCl₂) could convert the alcohol to a benzyl (B1604629) chloride, which can then react with nucleophiles like cyanide or azide (B81097) ions.

Modifications on the Pyridine Ring

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions at the nitrogen center.

N-Oxidation and Quaternization

The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the pyridine ring, making it more reactive towards certain electrophilic and nucleophilic substitutions.

Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide, such as methyl iodide, to form a quaternary pyridinium salt. This introduces a positive charge on the nitrogen atom, significantly changing the molecule's properties. Studies on the N-oxidation of 2-substituted pyridines indicate that the reaction is sensitive to steric effects, but generally proceeds to completion. researchgate.net

Metal Coordination Chemistry

The presence of the nitrogen atom in the pyridine ring and the oxygen atom of the methanol (B129727) group makes (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol and its derivatives potent ligands for a variety of metal ions. The coordination chemistry of analogous 2-pyridylphenyl systems has been explored, revealing diverse binding modes and applications in catalysis and materials science.

The nitrogen of the pyridine ring typically acts as a primary coordination site. The hydroxyl group can also participate in coordination, either directly or after deprotonation to form an alkoxide, leading to the formation of chelate complexes. The specific coordination mode is influenced by the metal ion, the solvent system, and the presence of other ligands. For instance, in related pyridyl alcohol ligands, coordination to transition metals like rhenium has been observed, where the oxygen of the hydroxyl group can interact with the metal center.

While specific studies on the metal complexes of this compound are not extensively documented in publicly available literature, the behavior of similar (2-pyridylphenyl)methanol derivatives provides a strong indication of its potential. These analogous compounds are known to form stable complexes with a range of transition metals. The resulting metallacycles can exhibit interesting photophysical properties and catalytic activities.

Table 1: Potential Coordination Modes of this compound Derivatives with Metal Ions

| Ligand Type | Metal Ion Example | Potential Coordination Sites | Resulting Complex |

| Neutral Ligand | Re(V) | Pyridyl-N, Hydroxyl-O | Chelate Complex |

| Anionic Ligand (Alkoxide) | Various Transition Metals | Pyridyl-N, Alkoxide-O | Neutral or Anionic Chelate |

Further Halogenation or Nitration Reactions

The aromatic rings of this compound are susceptible to further electrophilic substitution, such as halogenation and nitration. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents on both the fluorinated phenyl and pyridine rings.

Further Halogenation: The introduction of additional halogen atoms can significantly modulate the electronic properties and biological activity of the molecule. The fluorine atom on the phenyl ring is a weak deactivator but is ortho, para-directing. The pyridyl group is a deactivating group, making electrophilic substitution on this ring challenging. Therefore, further halogenation is more likely to occur on the fluorinated phenyl ring. The positions ortho and para to the fluorine atom (and meta to the pyridyl substituent) would be the most probable sites for substitution.

Nitration Reactions: The introduction of a nitro group onto the aromatic framework can serve as a handle for further functionalization, for instance, reduction to an amino group. Similar to halogenation, the nitration of this compound is expected to be directed by the existing substituents. The fluorinated phenyl ring is the more likely site for nitration due to the deactivating nature of the pyridine ring. The use of strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, would likely be required. For deactivated aromatic compounds, alternative nitrating systems like bismuth subnitrate with thionyl chloride have been employed. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | (3-Bromo-5-fluoro-2-(pyridin-3-yl)phenyl)methanol |

| Nitration | HNO₃, H₂SO₄ | (5-Fluoro-3-nitro-2-(pyridin-3-yl)phenyl)methanol |

Aromatic Ring Functionalization on the Fluorinated Phenyl Moiety

The fluorinated phenyl ring of this compound offers opportunities for the introduction of additional functional groups, which can be achieved through electrophilic aromatic substitution with careful control of regioselectivity or through modern cross-coupling methodologies.

Electrophilic Aromatic Substitution (EAS) with Regiocontrol

As previously discussed, the fluorine atom is an ortho, para-director, while the pyridyl group is a meta-director. This interplay of directing effects governs the outcome of electrophilic aromatic substitution reactions. The position para to the fluorine atom (C4) and the position ortho to the fluorine and meta to the pyridyl group (C6) are the most activated towards electrophilic attack. The steric hindrance from the adjacent pyridyl group might disfavor substitution at the C6 position, potentially leading to a preference for substitution at the C4 position. The choice of electrophile and reaction conditions can be tuned to favor one regioisomer over the other.

Introduction of Additional Substituents via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the fluorinated phenyl ring of this compound would first need to be functionalized with a suitable handle, such as a halide (e.g., bromine or iodine) or a triflate group. For instance, if a bromo derivative, such as (3-Bromo-5-fluoro-2-(pyridin-3-yl)phenyl)methanol, were synthesized, it could undergo a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters would introduce new aryl or vinyl substituents. This is a widely used method for the synthesis of biaryl compounds.

Heck-Mizoroki Reaction: Coupling with alkenes would lead to the formation of stilbene-like derivatives.

Buchwald-Hartwig Amination: Reaction with amines would install amino groups, providing access to a different class of derivatives.

The fluorine substituent can influence the reactivity of the aryl halide in these cross-coupling reactions, and optimization of the catalyst, ligand, and base is often necessary to achieve high yields.

Table 3: Potential Cross-Coupling Reactions on a Halogenated Derivative

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | Triaryl methanol |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, PPh₃, base | Aryl-alkene methanol |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, base | Amino-biaryl methanol |

Cyclization and Ring-Closing Metathesis Strategies Utilizing Derivatives

The hydroxymethyl group of this compound is a key functional handle for the construction of cyclic structures. Through appropriate derivatization, this group can participate in various cyclization reactions, including intramolecular ring-closing metathesis.

For instance, the hydroxyl group can be etherified with an alkenyl halide (e.g., allyl bromide) to introduce a terminal olefin. This olefin-containing derivative can then undergo ring-closing metathesis (RCM) with another strategically placed double bond within the molecule to form a new heterocyclic ring. The choice of a suitable ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts, is crucial for the success of the RCM reaction.

Alternatively, intramolecular cyclization could be envisioned through other chemical transformations. For example, conversion of the hydroxyl group to a leaving group, followed by nucleophilic attack from a substituent on the pyridine or phenyl ring, could lead to the formation of fused ring systems. The specific strategy would depend on the desired target structure and the nature of the substituents introduced in earlier steps.

Table 4: Hypothetical Ring-Closing Metathesis Strategy

| Starting Derivative | RCM Catalyst (Example) | Potential Cyclic Product |

| O-allyl-(5-fluoro-2-(pyridin-3-yl)phenyl)methanol with an alkenyl substituent on the pyridine ring | Grubbs' Second Generation Catalyst | Fused dihydrooxepine derivative |

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR techniques are indispensable for mapping the covalent framework and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between adjacent protons on the phenyl and pyridine (B92270) rings, as well as between the benzylic proton of the methanol (B129727) group and the hydroxyl proton, if not exchanging rapidly with the solvent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each protonated carbon atom by linking the chemical shift of a proton to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For example, correlations would be expected between the benzylic protons and carbons in both the phenyl and pyridine rings, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the phenyl and pyridine rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| Phenyl-H3 | 7.20-7.40 | 125-130 | C2, C4, C5 | H4, Pyridin-H2/H4 |

| Phenyl-H4 | 7.00-7.20 | 115-120 (d, JCF) | C2, C3, C5, C6 | H3, H6 |

| Phenyl-H6 | 7.40-7.60 | 118-123 (d, JCF) | C2, C4, C5 | H4, CH₂OH |

| Pyridin-H2 | 8.50-8.70 | 148-152 | C3, C4, C6 | Pyridin-H4, Phenyl-H3 |

| Pyridin-H4 | 7.80-8.00 | 135-140 | C2, C3, C5, C6 | Pyridin-H2, Pyridin-H5 |

| Pyridin-H5 | 7.30-7.50 | 123-128 | C3, C4, C6 | Pyridin-H4, Pyridin-H6 |

| Pyridin-H6 | 8.60-8.80 | 149-153 | C2, C5 | Pyridin-H5, CH₂OH |

| CH₂OH | 4.60-4.80 | 60-65 | C-phenyl, C-pyridin | Phenyl-H6, Pyridin-H6 |

Note: Predicted chemical shifts are estimates based on analogous structures and are solvent-dependent. 'd' denotes a doublet due to C-F coupling.

Dynamic NMR for Conformational Exchange

The bond connecting the phenyl and pyridine rings allows for rotation, potentially leading to different stable conformations (rotamers). Dynamic NMR studies, conducted at variable temperatures, could reveal if there is a significant energy barrier to this rotation. If the rotation is slow on the NMR timescale at lower temperatures, distinct sets of signals for the different rotamers might be observed, which would coalesce as the temperature is raised.

Fluorine-19 NMR Chemical Shift Analysis

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The chemical shift of the fluorine atom in this compound would provide information about its electronic environment. The coupling constants between the fluorine and nearby protons and carbons (¹JCF, ²JCF, ³JCF) would be invaluable for confirming the structure and assignments made from ¹H and ¹³C NMR. The ¹⁹F chemical shift is expected to be in the typical range for an aryl fluoride.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3200-3600 cm⁻¹), C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the CH₂ group (around 2850-2960 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and a strong C-F stretching band (typically in the 1100-1300 cm⁻¹ region).

Raman spectroscopy would complement the IR data, often showing stronger signals for the symmetric vibrations of the aromatic rings.

Hydrogen Bonding Interactions from IR Data

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In a concentrated solution or in the solid state, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring or the hydroxyl oxygen of another molecule would be expected. This would lead to a broad O-H band at a lower frequency compared to a non-hydrogen-bonded (monomeric) O-H, which would be observed in a very dilute solution in a non-polar solvent.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (H-bonded) | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (CH₂) | Stretching | 2850-2960 |

| C=C / C=N (Aromatic) | Stretching | 1400-1600 |

| C-O | Stretching | 1000-1200 |

X-ray Crystallography for Solid-State Structure Determination

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.8 |

| c (Å) | ~18.2 |

| β (°) | ~95 |

| V (ų) | ~1150 |

| Z | 4 |

Note: This is hypothetical data based on similar known structures and serves as an example of what would be determined.

Crystal Packing and Intermolecular Interactions

Hydrogen bonding is anticipated to be a dominant force in the crystal packing. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or more complex networks. For instance, in the crystal structure of a related compound, (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, strong intermolecular hydrogen bonds are observed where the hydroxymethyl group donates a hydrogen atom to an oxygen atom of a neighboring molecule, contributing to the stability of the three-dimensional structure. researchgate.net Similarly, the nitrogen atom of the pyridine ring in this compound is a likely hydrogen bond acceptor.

A summary of anticipated intermolecular interactions is presented below:

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | O-H | O (hydroxyl), N (pyridine) | Primary driver of molecular assembly |

| C-H···O Interactions | C-H (aromatic, methylene) | O (hydroxyl) | Secondary stabilization |

| C-H···N Interactions | C-H (aromatic, methylene) | N (pyridine) | Directional packing influence |

| π-π Stacking | Phenyl ring, Pyridine ring | Phenyl ring, Pyridine ring | Contributes to lattice energy |

| C-H···F Interactions | C-H (aromatic) | F | Fine-tuning of molecular packing |

Conformational Preference in the Crystalline State

The conformation of this compound in the solid state is largely determined by the torsional angle between the phenyl and pyridine rings. This dihedral angle is a result of the balance between steric hindrance from the ortho-substituents and the drive to achieve optimal packing through intermolecular interactions.

In analogous biaryl systems, the dihedral angle between aromatic rings can vary significantly. For example, in ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, the angle between the triazole and pyridin-3-yl rings is a substantial 74.02(8)° due to steric hindrance. mdpi.com Conversely, other biaryl compounds might adopt a more planar conformation to maximize π-π interactions. For this compound, the presence of the methanol group at the 2-position of the phenyl ring will likely impose a significant steric barrier, favoring a non-planar conformation in the crystalline state. The specific dihedral angle would be a key feature to be determined by single-crystal X-ray diffraction.

Mass Spectrometry for Fragmentation Pathways and Isotopic Patterns (Beyond Basic ID)

High-resolution mass spectrometry (HRMS) provides not only the exact mass for molecular formula confirmation but also detailed information about the molecule's structure through analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) in positive ion mode would likely lead to the protonated molecule, [M+H]+.

The fragmentation of this parent ion would be expected to follow several key pathways. A primary fragmentation event would likely be the loss of a water molecule (H₂O) from the protonated methanol group, leading to the formation of a stable benzyl-type carbocation. Another probable fragmentation would involve the cleavage of the C-C bond between the phenyl ring and the methanol group.

While specific fragmentation data for the title compound is not available, the fragmentation of related structures can provide clues. For example, the mass fragmentation of phenylmethanol shows characteristic losses. youtube.com In the case of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, fragmentation involves the elimination of nitrogen molecules and subsequent cleavage of the heterocyclic rings. mdpi.com For this compound, characteristic fragments would arise from the pyridine and fluorophenyl moieties.

A table of potential major fragments and their proposed structures is provided below:

| m/z (Proposed) | Proposed Structure/Fragment | Fragmentation Pathway |

| [M+H]+ | Protonated parent molecule | Initial ionization |

| [M+H - H₂O]+ | Resulting carbocation | Loss of water from the methanol group |

| [C₁₂H₉FN]+ | Fluorinated pyridinyl-phenyl cation | Loss of the CH₂OH group |

| [C₆H₄F]+ | Fluorophenyl cation | Cleavage of the biaryl bond |

| [C₅H₄N]+ | Pyridinyl cation | Cleavage of the biaryl bond |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is achiral, its derivatives can be made chiral, for instance, by esterification with a chiral acid. The resulting diastereomers would exhibit distinct CD spectra.

The shape and sign of the CD spectrum are highly sensitive to the spatial arrangement of the chromophores, in this case, the fluorophenyl and pyridinyl rings. The electronic transitions of these aromatic systems would give rise to characteristic CD bands. Theoretical calculations, often using Density Functional Theory (DFT), are crucial for correlating the observed CD spectrum with the absolute configuration of the chiral center.

Applications As a Versatile Synthetic Intermediate and Building Block

Precursor for Complex Heterocyclic Systems

The structural framework of (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol is particularly well-suited for the synthesis of complex heterocyclic systems. The presence of the pyridine (B92270) ring and the reactive benzylic alcohol functionality provides multiple avenues for cyclization and functionalization reactions.

The arrangement of the pyridine and phenyl rings, along with the strategically positioned methanol (B129727) group, offers a gateway to the construction of novel fused heterocyclic systems. Intramolecular cyclization reactions, potentially involving the hydroxyl group and the pyridine nitrogen or ortho positions on the phenyl ring, could lead to the formation of unique polycyclic structures. Such fused systems are of significant interest in medicinal chemistry and materials science due to their rigid conformations and unique electronic properties. nih.govrsc.org The synthesis of dibenzo-fused five-membered heteroaromatic compounds, such as dibenzofurans and carbazoles, often relies on intramolecular C-H/C-H biaryl coupling of diaryl ethers and amines. mdpi.com The biaryl-like structure of this compound suggests its potential as a precursor in similar palladium-catalyzed dehydrogenative cyclization reactions to form novel fused heterocycles. mdpi.com

| Potential Fused Ring System | Synthetic Strategy |

| Fluorinated Dibenzofuran Analogs | Intramolecular Dehydrative Cyclization |

| Nitrogen-Containing Polycycles | Pictet-Spengler type reactions |

| Bridged Heterocyclic Systems | Intramolecular Etherification/Animation |

In the realm of drug discovery and chemical biology, "privileged scaffolds" are molecular frameworks that can be readily modified to generate libraries of compounds with diverse biological activities. The pyridine and dihydropyridine (B1217469) scaffolds are well-established as privileged structures in drug design. nih.gov The this compound core, with its multiple points for diversification (the fluorine atom, the pyridine ring, and the methanol group), represents a promising scaffold for the construction of diverse chemical libraries. acs.orgmdpi.com The ability to generate a wide range of analogs from a common core is a cornerstone of modern medicinal chemistry. nih.gov

Construction of Polyaromatic Compounds with Tuned Electronic Properties

Polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues are a class of compounds with significant applications in materials science, particularly in the field of organic electronics. nih.govnih.gov The synthesis of these materials often involves the coupling of smaller aromatic fragments. mdpi.comrsc.org this compound can serve as a key building block in the synthesis of larger polyaromatic systems. The fluorine substituent offers a means to tune the electronic properties of the resulting macromolecules, as fluorine incorporation is known to modulate characteristics such as lipophilicity and metabolic stability. nih.govmdpi.com The pyridine ring introduces a heteroatom that can further influence the electronic and photophysical properties of the final compound.

| Synthetic Approach to Polyaromatics | Potential Property Modulation |

| Suzuki-Miyaura Cross-Coupling | Tuning of HOMO/LUMO energy levels |

| Scholl Oxidative Cyclodehydrogenation | Enhancement of thermal stability |

| C-H Activation/Annulation | Control of solid-state packing |

Application in Material Science Research

The unique combination of a rigid biaryl-like structure, a polar pyridine unit, and a reactive hydroxyl group makes this compound an attractive candidate for applications in material science research. For instance, it could be utilized as a monomer or a linker in the synthesis of novel polymers. The incorporation of this building block could impart specific properties to the resulting polymer, such as thermal stability or altered charge transport characteristics. nih.gov While conjugated linkers generally improve charge transport, the specific structure of this compound could lead to unique polymer architectures. nih.gov

Development of Probes for Molecular Recognition Studies

Molecular probes are essential tools for studying biological processes and for the development of diagnostic agents. nih.gov The design of such probes often involves the incorporation of a fluorophore and a recognition element. nih.gov The fluorinated phenylpyridine core of this compound could serve as a foundational element in the design of novel molecular probes. The fluorine atom can be useful for ¹⁹F NMR studies, and its presence can influence the photophysical properties of larger fluorescent systems built upon this scaffold. nih.gov The pyridine moiety can act as a hydrogen bond acceptor or a metal coordinating site, enabling its use in the study of molecular recognition events.

Contribution to Methodological Advancements in Organic Synthesis

The synthesis of functionalized biaryl compounds is a significant area of research in organic chemistry. researchgate.netuva.nlorganic-chemistry.org Methodologies for the efficient and selective construction of these motifs are constantly being developed. nih.govresearcher.life The synthesis of this compound itself likely relies on modern cross-coupling techniques, such as the Suzuki-Miyaura reaction. nih.govbohrium.com Furthermore, the unique reactivity of this compound, stemming from the interplay of its various functional groups, could be exploited in the development of new synthetic transformations. For example, it could serve as a test substrate for novel C-H functionalization or cyclization reactions. researchgate.net

Future Research Directions and Unexplored Avenues

Chemo- and Regioselective Transformations

The multifunctional nature of (5-Fluoro-2-(pyridin-3-yl)phenyl)methanol offers a platform for investigating selective chemical transformations. Future research could focus on exploiting the differential reactivity of its functional groups—the primary alcohol, the electron-deficient pyridine (B92270) ring, and the electron-rich (due to the hydroxylmethyl group) yet halogenated phenyl ring.

Key unexplored avenues include:

Selective Oxidation: Developing catalytic systems for the selective oxidation of the methanol (B129727) group to either the corresponding aldehyde or carboxylic acid without affecting the sensitive pyridine and fluorophenyl rings.